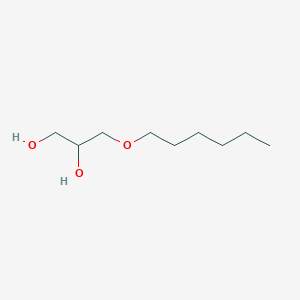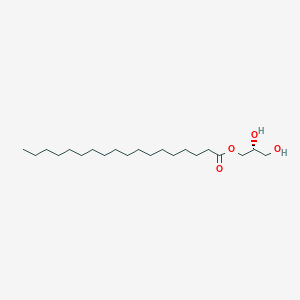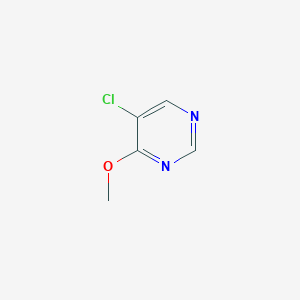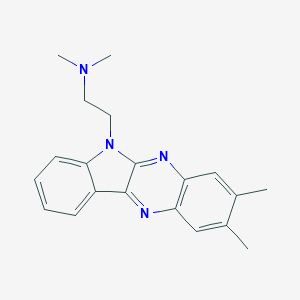
3-Hydroxy-Agomelatin
Übersicht
Beschreibung
3-Hydroxy agomelatine is a metabolite of agomelatine, a well-known antidepressant used for the treatment of major depressive disorders. Agomelatine itself is a melatonergic agonist and a serotonin receptor antagonist. The compound 3-Hydroxy agomelatine retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyagomelatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Hydroxylierungsreaktionen und der Synthese verwandter Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere ihre Wechselwirkung mit Serotonin- und Melatoninrezeptoren.
Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Wirkungen, einschließlich ihrer antidepressiven und anxiolytischen Eigenschaften.
Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Standard in der Qualitätskontrolle verwendet.
5. Wirkmechanismus
3-Hydroxyagomelatin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Serotonin- und Melatoninrezeptoren aus. Es wirkt als Antagonist an Serotoninrezeptoren und als Agonist an Melatoninrezeptoren. Diese doppelte Wirkung trägt zur Regulation des circadianen Rhythmus und der Stimmung bei. Die Verbindung beeinflusst auch die Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin, was zu ihren antidepressiven Wirkungen beiträgt .
Ähnliche Verbindungen:
Agomelatin: Die Ausgangsproduktverbindung, bekannt für ihre antidepressiven Eigenschaften.
7-Desmethylagomelatin: Ein weiterer Metabolit mit ähnlichen pharmakologischen Wirkungen.
Melatonin: Ein natürliches Hormon mit ähnlichen Rezeptorinteraktionen.
Einzigartigkeit: 3-Hydroxyagomelatin ist aufgrund seiner spezifischen Hydroxylierung einzigartig, die ihre pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu ihrem Ausgangsprodukt und anderen Metaboliten verändert. Diese Modifikation kann zu Unterschieden in der Rezeptoraffinität und -wirksamkeit führen, was sie zu einer wertvollen Verbindung für gezielte Forschungsarbeiten macht .
Wirkmechanismus
Target of Action
3-Hydroxy Agomelatine, a metabolite of Agomelatine, is known to interact with melatonin MT1 and MT2 receptors as a potent agonist, and with serotonin 5-HT2C receptors as a neutral antagonist . These receptors play a crucial role in the regulation of mood, anxiety, and circadian rhythms .
Mode of Action
The compound’s interaction with its targets leads to a unique synergistic action. The activation of melatonin receptors and the simultaneous blocking of 5-HT2C receptors result in a range of psychotropic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of 3-Hydroxy Agomelatine translate into a synergistic action .
Biochemical Pathways
3-Hydroxy Agomelatine affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through the modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases .
Pharmacokinetics
Agomelatine undergoes extensive first-pass hepatic metabolism, resulting in the formation of 3-Hydroxy Agomelatine . The compound displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine has an estimated IIV of 130.8% and interoccasion variability of 28.5% .
Result of Action
The molecular and cellular effects of 3-Hydroxy Agomelatine’s action are significant. It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Furthermore, it has been shown to decrease the protein levels of trigger Toll-like receptor (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway components together with nucleotide-binding domain, leucine-rich-containing family, pyrin domain–containing-3 (NLRP3) inflammasome components .
Action Environment
The action, efficacy, and stability of 3-Hydroxy Agomelatine can be influenced by environmental factors such as the presence of liver disease. For instance, portosystemic shunting associated with liver disease might lead to significant alterations of Agomelatine pharmacokinetics, and lead to substantially increased exposure .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Hydroxy Agomelatine has been found to act as a 5-HT2C receptor antagonist, with an IC50 of 3.2 μM and a Ki of 1.8 μM . This suggests that 3-Hydroxy Agomelatine interacts with 5-HT2C receptors, potentially influencing the activity of these proteins and impacting biochemical reactions within the cell .
Cellular Effects
Its parent compound, Agomelatine, has been shown to have effects on various types of cells and cellular processes . For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways
Molecular Mechanism
It is known to act as an antagonist at 5-HT2C receptors . This suggests that it may exert its effects at the molecular level by binding to these receptors and inhibiting their activity .
Temporal Effects in Laboratory Settings
One study showed that Agomelatine demonstrated faster efficacy within 2 weeks compared to SSRIs
Dosage Effects in Animal Models
One study showed that Agomelatine treatment significantly improved depression-like behavior in mice
Metabolic Pathways
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism
Transport and Distribution
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism, suggesting that it may be transported and distributed within the liver .
Subcellular Localization
It is known that Agomelatine is localized within the endoplasmic reticulum (ER) and also within spherical, vesicular structures located in the cytoplasm
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy agomelatine typically involves the hydroxylation of agomelatine. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of a hydroxylating agent in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 3-Hydroxy agomelatine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Hydroxyagomelatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können 3-Hydroxyagomelatin wieder in seine Ausgangsproduktform oder andere verwandte Strukturen umwandeln.
Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Säuren können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, reduzierte und substituierte Derivate von 3-Hydroxyagomelatin, die jeweils einzigartige pharmakologische Eigenschaften aufweisen .
Eigenschaften
IUPAC Name |
N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?
A: 3-Hydroxy Agomelatine is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:
Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for 3-Hydroxy Agomelatine analysis?
A: The paper [] highlights the need for a highly sensitive and specific method for analyzing 3-Hydroxy Agomelatine in human plasma. This is due to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)



![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)




